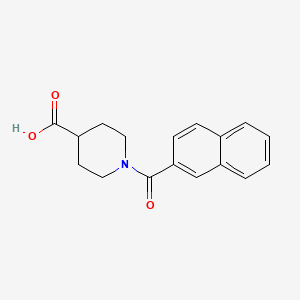![molecular formula C17H29BrFN3 B4772918 (3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4772918.png)
(3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine
描述
(3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine, also known as BF-DABP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of benzylamine and has been synthesized using various methods. In
科学研究应用
(3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine has been used in various scientific research applications, including fluorescence imaging, protein labeling, and drug discovery. Due to its unique properties, this compound can selectively label proteins with high affinity, making it an ideal tool for studying protein localization, dynamics, and interactions. Additionally, this compound has been used in drug discovery to identify potential drug targets and develop new drugs.
作用机制
(3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine works by binding to the amino acid residues on the surface of proteins, specifically lysine and arginine residues. This binding is reversible, allowing for the labeling of proteins without altering their functions. The binding of this compound to proteins can be detected using fluorescence imaging, making it a valuable tool for studying protein interactions and localization.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. Studies have shown that this compound does not affect protein function or cell viability, making it a safe and reliable tool for scientific research.
实验室实验的优点和局限性
One of the main advantages of using (3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine in lab experiments is its high selectivity and affinity for proteins. This allows for the specific labeling of proteins without interfering with their functions. Additionally, this compound has minimal effects on cells and tissues, making it a safe tool for scientific research. However, one limitation of this compound is its cost, which can be higher than other protein labeling reagents.
未来方向
There are several future directions for the use of (3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine in scientific research. One potential direction is the development of new this compound derivatives with improved properties, such as increased selectivity and affinity for proteins. Additionally, this compound could be used in combination with other protein labeling reagents to study complex protein interactions and dynamics. Finally, this compound could be used in drug discovery to identify potential drug targets and develop new drugs.
Conclusion:
In conclusion, this compound, or this compound, is a valuable tool for scientific research due to its unique properties. This compound has been used in various applications, including fluorescence imaging, protein labeling, and drug discovery. Its mechanism of action involves reversible binding to lysine and arginine residues on proteins, allowing for the specific labeling of proteins without interfering with their functions. While this compound has several advantages, such as high selectivity and minimal effects on cells and tissues, its cost can be a limitation. However, there are several future directions for the use of this compound in scientific research, including the development of new derivatives and its use in drug discovery.
属性
IUPAC Name |
N'-[(3-bromo-4-fluorophenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BrFN3/c1-20(2)9-5-11-22(12-6-10-21(3)4)14-15-7-8-17(19)16(18)13-15/h7-8,13H,5-6,9-12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEREODBIOZWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=CC(=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol](/img/structure/B4772838.png)
![4-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4772842.png)
![3-[3-(2-methoxy-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4772849.png)
![5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4772854.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4772860.png)
![2-(3,4-dimethylphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B4772864.png)
![N-benzyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B4772868.png)


![3,3-dimethyl-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]butanamide](/img/structure/B4772886.png)
![ethyl 5-acetyl-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4772898.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4772901.png)

![4-ethoxy-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B4772934.png)